molecular formula C10H12N2O4 B097031 Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate CAS No. 15403-48-2

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate

Cat. No.: B097031
CAS No.: 15403-48-2
M. Wt: 224.21 g/mol
InChI Key: VCBGZHVAASNVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C11H14N2O4. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate finds applications in various fields, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Materials Science: Utilized in the development of advanced materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate typically involves the reaction of 4,6-diaminobenzene-1,3-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate: Known for its unique structure and properties.

    Phenazine Derivatives: Exhibit a diverse range of biological activities, including antimicrobial and antitumor properties.

    Aromatic Diamines: Used in the synthesis of polyimides and other advanced materials.

Uniqueness

Its ability to undergo multiple types of chemical reactions and its solubility in both water and organic solvents make it a versatile compound for research and industrial use .

Properties

IUPAC Name

dimethyl 4,6-diaminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBGZHVAASNVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363832
Record name Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15403-48-2
Record name 1,3-Dimethyl 4,6-diamino-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15403-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.